molecular formula C17H17ClN2O4S B2867450 1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922062-13-3

1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No. B2867450
CAS RN: 922062-13-3
M. Wt: 380.84
InChI Key: YBDWELNXNHMTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : A study by Upadhyaya et al. (1997) discusses the synthesis and structural analysis of related methanesulfonic acid derivatives. This research contributes to understanding the formation and properties of compounds similar to 1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide (Upadhyaya et al., 1997).

Photophysical Properties

  • Fluorescent Properties : Research by Kauffman and Bajwa (1993) on compounds with methanesulfonamido groups, similar to the one , shows that these compounds exhibit excited state intramolecular proton-transfer fluorescence. This property is crucial for applications in detecting ionizing radiation (Kauffman & Bajwa, 1993).

Application in Antimicrobial and Anticancer Activities

  • Biomedical Applications : A study by Premakumari et al. (2014) found that chloro substituted amido sulfonamido bisimidazoles, which are structurally related to the compound , exhibited excellent antimicrobial activity and potency against various cancer cell lines. This suggests potential applications in developing antimicrobial and anticancer agents (Premakumari et al., 2014).

Enzyme Inhibition

  • Enzyme Inhibition Research : Research by Sapegin et al. (2018) on sulfonamide derivatives demonstrates the role of the primary sulfonamide group in enzyme inhibition, indicating potential applications in medicinal chemistry, specifically as inhibitors for enzymes like human carbonic anhydrases (Sapegin et al., 2018).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-20-7-8-24-16-6-5-14(10-15(16)17(20)21)19-25(22,23)11-12-3-2-4-13(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDWELNXNHMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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